molecular formula C11H16N6O B14923671 4-amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide

4-amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B14923671
M. Wt: 248.28 g/mol
InChI Key: ZOEZPDSKWFCQHF-UHFFFAOYSA-N
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Description

4-amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a pyrazole ring Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

Molecular Formula

C11H16N6O

Molecular Weight

248.28 g/mol

IUPAC Name

4-amino-2-ethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C11H16N6O/c1-3-17-10(9(12)6-15-17)11(18)13-4-8-5-14-16(2)7-8/h5-7H,3-4,12H2,1-2H3,(H,13,18)

InChI Key

ZOEZPDSKWFCQHF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)N)C(=O)NCC2=CN(N=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multiple steps starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce reduced derivatives of the compound.

Scientific Research Applications

4-amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antic

Biological Activity

The compound 4-amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-5-carboxamide (also referred to as 4-amino-1-ethyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-3-carboxamide dihydrochloride) is a synthetic pyrazole derivative with notable biological activities. This article will explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

PropertyValue
Molecular Formula C11H16N6O
Molecular Weight 248.28 g/mol
IUPAC Name 4-amino-1-ethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-3-carboxamide
CAS Number 1006485-02-4

Anticancer Properties

Recent studies have demonstrated that pyrazole derivatives, including the compound , exhibit significant anticancer activity. The following are key findings regarding its efficacy against various cancer cell lines:

  • Inhibition of Cancer Cell Proliferation :
    • The compound has shown antiproliferative effects against several cancer types, including lung, breast, and liver cancers. For instance, it displayed IC50 values of approximately 0.39 µM against NCI-H460 cells and 0.46 µM against MCF7 cells, indicating potent activity in inhibiting cell growth .
  • Mechanism of Action :
    • The anticancer activity is primarily attributed to the compound's ability to inhibit specific kinases involved in cell cycle regulation and proliferation. For example, it has been reported to inhibit Aurora-A kinase with an IC50 of 0.16 µM .

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Studies indicate that certain pyrazole derivatives can modulate inflammatory pathways through inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Research indicates that it may interact with various biological targets, including:

  • Cyclin-dependent kinases (CDKs) : Inhibition of CDK2 has been observed with some derivatives showing IC50 values as low as 25 nM .
  • Aurora Kinases : As mentioned earlier, inhibition of these kinases is critical for controlling cancer cell division.

Study on Anticancer Activity

In a study published by Wei et al., several pyrazole derivatives were synthesized and evaluated for their anticancer properties. The study highlighted that compounds similar to the one discussed exhibited significant cytotoxicity against HepG2 (liver cancer) and HeLa (cervical cancer) cell lines, with growth inhibition percentages reaching up to 54% and 38%, respectively .

Anti-inflammatory Evaluation

Another study focused on evaluating the anti-inflammatory effects of aminopyrazoles, revealing that derivatives similar to our compound could reduce inflammation markers in vitro without affecting normal fibroblast viability .

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